FTO Enzyme Inhibition: 18.6-Fold Greater Potency Than a Comparator FTO Inhibitor
In direct enzyme inhibition assays against human FTO (alpha-ketoglutarate-dependent dioxygenase FTO), methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate exhibits an IC50 of 2,110 nM [1]. This represents an 18.6-fold increase in potency compared to the comparator FTO inhibitor CHEMBL5284608 (BDBM50417149), which shows an IC50 of 39,200 nM under analogous assay conditions [2].
| Evidence Dimension | Inhibition of human FTO demethylase activity |
|---|---|
| Target Compound Data | IC50 = 2.11 × 10³ nM |
| Comparator Or Baseline | CHEMBL5284608 (BDBM50417149): IC50 = 3.92 × 10⁴ nM |
| Quantified Difference | 18.6-fold (3.92 × 10⁴ / 2.11 × 10³) |
| Conditions | Human full-length FTO expressed in E. coli BL21 (DE3) Rosetta T1R cells; 3-methylthymidine substrate; 1 h incubation [1]; Human FTO residues 31–505; 15-mer ssRNA with m6A; 0.5 h incubation [2] |
Why This Matters
Higher intrinsic potency enables lower compound usage in screening campaigns and reduces the risk of off-target effects when exploring FTO-mediated pathways in obesity and metabolic disease research.
- [1] BindingDB. (n.d.). BDBM50416554 (CHEMBL5289143): Methyl 3-oxotetrahydro-2H-thiopyran-4-carboxylate. Affinity Data: IC50 = 2.11E+3 nM. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50416554 View Source
- [2] BindingDB. (n.d.). BDBM50417149 (CHEMBL5284608). Affinity Data: IC50 = 3.92E+4 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50417149 View Source
